molecular formula C16H16ClNO3S B601356 2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers) CAS No. 109904-27-0

2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers)

Cat. No. B601356
CAS RN: 109904-27-0
M. Wt: 337.82
InChI Key:
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Description

2-Oxo Clopidogrel Hydrochloride is a mixture of diastereomers with the CAS Number: 109904-27-0 . It has a molecular weight of 374.29 and its IUPAC name is methyl 2-(2-chlorophenyl)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)acetate hydrochloride . It is commonly used in the pharmaceutical industry as a reference standard or internal standard for analytical testing of Clopidogrel .


Molecular Structure Analysis

The molecular formula of 2-Oxo Clopidogrel Hydrochloride is C16H17Cl2NO3S . The InChI Code is 1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H .


Chemical Reactions Analysis

2-Oxo Clopidogrel is an intermediate metabolite of (±)-clopidogrel, which consists of R- (-)-clopidogrel and the active isomer S- (+)-clopidogrel . (S)- (+)-clopidogrel is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo (S)- (+)-clopidogrel, which is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .


Physical And Chemical Properties Analysis

2-Oxo Clopidogrel Hydrochloride is a hydrochloride salt that contains a mixture of diastereomers . It has a molecular weight of 374.28 and is soluble in water and other polar solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-Oxo Clopidogrel Hydrochloride is the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation. By targeting these receptors, 2-Oxo Clopidogrel Hydrochloride can effectively prevent the formation of blood clots .

Mode of Action

2-Oxo Clopidogrel Hydrochloride is a prodrug that needs to be activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from binding to P2Y12 receptors, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex and platelet aggregation .

Biochemical Pathways

The activation of 2-Oxo Clopidogrel Hydrochloride involves a two-step enzymatic process. In the first step, it is converted into an inactive intermediate, and subsequently, in the second step, it is transformed into the active thiol metabolite . The most important metabolic spot of this compound is on the thiophene ring .

Pharmacokinetics

The absorption of 2-Oxo Clopidogrel Hydrochloride is fast, with a Tmax of 0.625 hours . The mean half-life of the related components is approximately 38.0 hours in both plasma and blood . The blood-to-plasma radioactivity AUCinf ratio is 0.55, suggesting preferential distribution of drug-related material in plasma . At 168 hours after oral administration, the mean cumulative excreted radioactivity is 96.71% of the dose, including 68.03% in urine and 28.67% in feces .

Result of Action

The result of the action of 2-Oxo Clopidogrel Hydrochloride is the prevention of blood clot formation. By irreversibly binding to the P2Y12 ADP receptors on platelets, it inhibits platelet aggregation, thereby reducing the risk of myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of 2-Oxo Clopidogrel Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs, such as atorvastatin, can inhibit the metabolism of clopidogrel . Additionally, genetic factors, such as the presence of CYP2C19 poor metabolizers, can lead to a higher risk of treatment failure with clopidogrel .

Safety and Hazards

2-Oxo Clopidogrel Hydrochloride is classified as Aquatic Chronic 2 - Eye Dam. 1 - Skin Corr. 1B . It is a controlled product and may require documentation to meet relevant regulations .

Future Directions

As an intermediate metabolite of Clopidogrel, 2-Oxo Clopidogrel Hydrochloride continues to be of interest in pharmaceutical research. Its use as a reference standard or internal standard for analytical testing of Clopidogrel ensures accuracy and precision in the measurement of the drug .

properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLQPXPVKZERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676090
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo clopidogrel hydrochloride

CAS RN

109904-27-0
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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